3-Ethylpyrrolidin-3-ol hydrochloride

CAS No.: 871014-14-1

Cat. No.: VC3091236

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871014-14-1 |

|---|---|

| Molecular Formula | C6H14ClNO |

| Molecular Weight | 151.63 g/mol |

| IUPAC Name | 3-ethylpyrrolidin-3-ol;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO.ClH/c1-2-6(8)3-4-7-5-6;/h7-8H,2-5H2,1H3;1H |

| Standard InChI Key | GRTZRRMRDQVYPR-UHFFFAOYSA-N |

| SMILES | CCC1(CCNC1)O.Cl |

| Canonical SMILES | CCC1(CCNC1)O.Cl |

Introduction

Chemical Structure and Identification

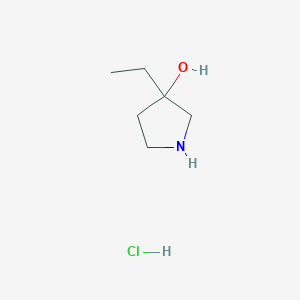

3-Ethylpyrrolidin-3-ol hydrochloride is a pyrrolidine derivative characterized by a five-membered nitrogen-containing heterocyclic ring with an ethyl group and a hydroxyl group both attached at the 3-position. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions.

Basic Identification Data

| Parameter | Information |

|---|---|

| CAS Number | 871014-14-1 |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 152 Da |

| IUPAC Name | 3-ethylpyrrolidin-3-ol hydrochloride |

| MFCD | MFCD19690580 |

Table 1: Basic identification parameters of 3-ethylpyrrolidin-3-ol hydrochloride

Structural Characteristics

The compound features several key structural elements:

-

A pyrrolidine ring (five-membered ring containing nitrogen)

-

An ethyl group at the 3-position

-

A hydroxyl group at the 3-position

-

A chloride counterion forming the hydrochloride salt

This structural arrangement contributes to the compound's chemical reactivity and potential for interactions with biological systems, particularly through hydrogen bonding via the hydroxyl group and potential interactions through the protonated nitrogen atom .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-ethylpyrrolidin-3-ol hydrochloride is essential for predicting its behavior in various environments and applications.

Physical Properties

| Property | Value |

|---|---|

| LogP | -0.13 |

| Heavy Atoms Count | 9 |

| Rotatable Bond Count | 1 |

| Number of Rings | 1 |

| Carbon Bond Saturation (Fsp3) | 1 |

| Polar Surface Area | 32 Ų |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 2 |

| Physical Appearance | Typically exists as a white crystalline solid |

| Solubility | Highly soluble in water due to the hydrochloride salt form |

Table 2: Physical properties of 3-ethylpyrrolidin-3-ol hydrochloride

Like other pyrrolidine hydrochloride derivatives, this compound is expected to be hygroscopic in nature, requiring careful storage conditions to maintain its integrity. The negative LogP value indicates that the compound has higher water solubility than lipid solubility, which is consistent with its salt form .

Chemical Properties

The chemical properties of 3-ethylpyrrolidin-3-ol hydrochloride are largely defined by its functional groups:

-

The tertiary alcohol at the 3-position can participate in oxidation reactions and function as a hydrogen bond donor

-

The protonated nitrogen of the pyrrolidine ring is positively charged, influencing the compound's acid-base behavior

-

The chloride counterion affects the compound's solubility profile and can be exchanged in certain reactions

These properties are similar to those observed in related compounds like 3-methylpyrrolidin-3-ol hydrochloride, which demonstrates similar reactivity patterns due to structural similarity .

Synthesis and Preparation

The synthesis of 3-ethylpyrrolidin-3-ol hydrochloride typically involves multiple steps with careful control of reaction conditions.

Considerations for Synthesis

The synthesis of 3-ethylpyrrolidin-3-ol hydrochloride requires attention to several factors:

-

Temperature control: Reactions are often performed at controlled temperatures to ensure selectivity

-

Solvent selection: Aprotic solvents like THF or dichloromethane are commonly used

-

Purification methods: Column chromatography followed by crystallization is typically employed to obtain high-purity product

-

Salt formation: Controlled addition of HCl to form the hydrochloride salt under anhydrous conditions

These considerations are typical for the synthesis of pyrrolidine derivatives with specific functional group arrangements.

Chemical Reactions

3-Ethylpyrrolidin-3-ol hydrochloride can participate in various chemical reactions, primarily through its hydroxyl group and the pyrrolidine nitrogen.

Types of Reactions

Based on the reactivity of similar pyrrolidine derivatives, 3-ethylpyrrolidin-3-ol hydrochloride is expected to undergo several types of reactions:

Oxidation Reactions

The tertiary alcohol at the 3-position can be oxidized using appropriate oxidizing agents to form the corresponding ketone. Common oxidizing agents include potassium permanganate, chromium trioxide, or Dess-Martin periodinane .

Substitution Reactions

The hydroxyl group can be substituted with other functional groups under appropriate conditions. Reagents such as thionyl chloride or phosphorus tribromide can be used for such transformations.

Salt Exchange Reactions

As a hydrochloride salt, the compound can undergo salt exchange reactions with various counter-ions, which can be useful for modifying solubility properties or preparing derivatives for specific applications.

Nucleophilic Reactions

The nitrogen atom, after deprotonation, can act as a nucleophile in various reactions, including alkylation and acylation, allowing for further functionalization of the molecule.

Applications in Research and Industry

3-Ethylpyrrolidin-3-ol hydrochloride has several potential applications in both research and industry, particularly in the field of pharmaceutical development and organic synthesis.

Research Applications

The compound can serve as a valuable building block in chemical research:

-

As a chiral intermediate in the synthesis of complex organic molecules

-

In studies of structure-activity relationships for drug development

-

As a model compound for investigating reaction mechanisms

-

In the development of novel synthetic methodologies

These applications are similar to those of related compounds like (3R,5S)-5-ethylpyrrolidin-3-ol, which is used as a chiral building block in the synthesis of complex molecules.

Comparison with Related Compounds

Understanding how 3-ethylpyrrolidin-3-ol hydrochloride compares to structurally related compounds provides valuable context for its chemical behavior and potential applications.

Structural Analogs

Several structural analogs of 3-ethylpyrrolidin-3-ol hydrochloride have been documented:

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| 3-Methylpyrrolidin-3-ol hydrochloride | 921592-91-8 | Methyl instead of ethyl group at position 3 |

| (3R)-3-Methylpyrrolidin-3-ol hydrochloride | 1956436-45-5 | Methyl instead of ethyl with R stereochemistry |

| (3S)-3-Methylpyrrolidin-3-ol hydrochloride | 1956435-14-5 | Methyl instead of ethyl with S stereochemistry |

| 5-Methylpyrrolidin-3-ol hydrochloride | 1803584-92-0 | Methyl group at position 5 instead of ethyl at position 3 |

| (3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride | 2089246-24-0 | Ethyl group at position 5 with specific stereochemistry |

Table 3: Structural analogs of 3-ethylpyrrolidin-3-ol hydrochloride

Comparison of Properties and Applications

The different substitution patterns and stereochemistry in these analogs result in distinct properties and applications:

-

Solubility profiles vary based on the size and position of alkyl substituents

-

Stereochemistry influences interactions with biological targets

-

Reactivity patterns may differ due to steric and electronic effects

-

Different analogs may show selectivity for specific applications

These differences highlight the importance of specific structural features in determining the behavior and utility of these compounds in various contexts .

Current Research and Future Directions

Research on 3-ethylpyrrolidin-3-ol hydrochloride and related compounds continues to evolve, with several promising directions:

-

Development of more efficient synthetic routes with higher yields and stereoselectivity

-

Investigation of potential applications in pharmaceutical research

-

Exploration of catalytic applications in organic synthesis

-

Structure-activity relationship studies to understand biological interactions

Ongoing interest in pyrrolidine derivatives suggests that 3-ethylpyrrolidin-3-ol hydrochloride will continue to be relevant in both chemical research and potential applications in various industries .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume